molecular formula C11H17N B1519573 1-(2,5-Dimethylphenyl)propan-1-amine CAS No. 1032225-94-7

1-(2,5-Dimethylphenyl)propan-1-amine

Cat. No.: B1519573
CAS No.: 1032225-94-7
M. Wt: 163.26 g/mol
InChI Key: XPMSOVRYPXMULZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,5-Dimethylphenyl)propan-1-amine, often referred to as a substituted propan-1-amine, has garnered attention for its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H17_{17}N
  • Molecular Weight : Approximately 177.27 g/mol
  • Structure : The compound features a propan-1-amine backbone with a 2,5-dimethylphenyl substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is known to affect the following:

  • Monoamine Transporters : This compound shows potential affinity for serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders and other neurological conditions.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, modulating biochemical pathways that are critical for neuronal communication and signal transduction.

Biological Activity Overview

Activity Type Description References
Neurotransmitter ModulationAffects serotonin and norepinephrine transporters; potential antidepressant effects.,
Antiparasitic ActivityExhibits significant activity against Trypanosoma cruzi in experimental models.
Anti-inflammatory PotentialMay influence inflammatory pathways via modulation of NF-κB activity.

Case Studies and Research Findings

  • Neurotransmitter Interaction :
    • A study demonstrated that this compound interacts with serotonin transporters, suggesting its potential in treating anxiety and depression by enhancing serotonergic signaling.
  • Antiparasitic Effects :
    • In experiments involving mice infected with Trypanosoma cruzi, derivatives of related compounds showed remarkable efficacy in reducing parasitemia when administered at specific dosages . This highlights the potential for developing new treatments for Chagas disease using structural analogs.
  • Anti-inflammatory Mechanisms :
    • Research indicated that compounds with similar structures may affect NF-κB activation, leading to reduced inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
2-(2,4-Dimethylphenyl)propan-1-amineMethyl groups at positions 2 and 4Moderate interaction with neurotransmitter systems
2-(3,5-Dimethylphenyl)propan-1-amineMethyl groups at positions 3 and 5Limited pharmacological data available
2-(2,6-Dimethylphenyl)propan-1-amineMethyl groups at positions 2 and 6Significant activity in pharmacological contexts

Scientific Research Applications

Chemistry:
1-(2,5-Dimethylphenyl)propan-1-amine serves as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the development of various chiral intermediates that are crucial in asymmetric synthesis.

Biology:
Research indicates that the compound may exhibit biological activity , particularly in antimicrobial and anticancer applications. Its structural analogs have shown effectiveness against bacterial strains such as Helicobacter pylori and have been studied for their cytotoxic effects on cancer cell lines.

Medicine:
The compound is being explored for its therapeutic applications , especially in the development of chiral drugs. Its interactions with biological targets could lead to new treatments for various diseases.

Industry:
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals due to its versatile chemical properties.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various amino alcohol derivatives against H. pylori. Modifications at the chiral centers significantly influenced potency. The optimal configuration was found to enhance binding affinity and efficacy against bacterial targets .

Case Study 2: Anticancer Potential

Research on related compounds demonstrated their ability to induce apoptosis in multiple myeloma cell lines. The presence of specific functional groups correlated with increased cytotoxicity towards cancer cells while maintaining safety profiles in normal cells .

Research indicates several biological activities associated with this compound:

Antimicrobial Activity:
Preliminary studies suggest potential antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains .

Anticancer Activity:
Compounds structurally similar to this compound have demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells .

Neuroprotective Effects:
Some studies suggest that amino alcohols can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMSOVRYPXMULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655709
Record name 1-(2,5-Dimethylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032225-94-7
Record name 1-(2,5-Dimethylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.